molecular formula C15H22ClN3O2S B2998866 N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1215722-44-3

N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2998866
CAS No.: 1215722-44-3
M. Wt: 343.87
InChI Key: YSTXTOIQBXLFST-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride is a benzothiazole-derived acetamide compound with a tertiary amine side chain and an ethoxy substituent at the 4-position of the benzothiazole ring. This structural configuration confers unique physicochemical and pharmacological properties, making it a candidate for investigation in medicinal chemistry, particularly for central nervous system (CNS) targeting due to the dimethylaminoethyl moiety, which may enhance blood-brain barrier permeability . The hydrochloride salt form improves solubility in aqueous media, a critical factor for bioavailability.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S.ClH/c1-5-20-12-7-6-8-13-14(12)16-15(21-13)18(11(2)19)10-9-17(3)4;/h6-8H,5,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTXTOIQBXLFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound features a unique structural composition that includes:

  • Dimethylaminoethyl group : Enhances solubility and biological activity.
  • Ethoxy-substituted benzo[d]thiazole moiety : Known for its role in various biological activities.
  • Acetamide functional group : Classifies the compound as an amide, which is significant in medicinal chemistry.
PropertyValue
Molecular FormulaC21H25ClFN3O2S
Molecular Weight438.0 g/mol
CAS Number1216581-31-5

Anticancer Properties

Research indicates that N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride exhibits significant anticancer activity . The compound has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. For instance, studies have shown that compounds with similar structural features can effectively target cancer cells through multiple pathways, including:

  • Inhibition of the ubiquitin-proteasome pathway : This pathway is crucial for protein degradation and regulation within cells, making it a target for cancer therapies.
  • Induction of apoptosis : The compound has been shown to activate intrinsic and extrinsic apoptotic pathways in tumor cells .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity . Preliminary studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent . The mechanism of action may involve interference with bacterial protein synthesis or cell wall integrity.

The biological activity of N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride can be attributed to several mechanisms:

  • Modulation of signaling pathways : The compound may influence key signaling pathways involved in cell survival and proliferation.
  • Interaction with DNA : Similar compounds have been reported to bind to DNA, affecting replication and transcription processes .
  • Inhibition of specific enzymes : The compound may act as an inhibitor for certain enzymes involved in cancer progression or bacterial metabolism.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Results indicated:

  • A significant reduction in cell viability with IC50 values comparable to established chemotherapeutic agents.
  • Enhanced apoptotic effects when combined with other therapeutic agents, suggesting potential for combination therapies .

In Vivo Studies

While in vitro results are promising, further research is necessary to validate these findings in vivo. Animal models are essential for assessing the pharmacokinetics, toxicity, and overall therapeutic potential of the compound.

Scientific Research Applications

N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride is a complex organic compound that belongs to a class of chemical entities often studied for their biological activities. It is classified as an amide due to the presence of the acetamide functional group and contains a thiazole ring, which is known for its role in biological activity, particularly as a chemokine receptor modulator. Such compounds are of interest in drug discovery due to their potential therapeutic effects.

Scientific Research Applications

N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride has potential applications in:

  • Medicinal Chemistry : Serving as a building block for synthesizing more complex molecules with potential therapeutic applications.
  • Pharmacology : Acting as a tool compound for studying biological pathways and drug targets.
  • Biological Assays : Use in in vitro and in vivo studies to evaluate its biological activity and pharmacological effects.

This compound exemplifies the intersection of organic synthesis and medicinal chemistry, showcasing how structural modifications can lead to novel therapeutic agents with specific biological activities. N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride incorporates structural features common to molecules with known activity as chemokine receptor modulators. Chemokine receptors play crucial roles in inflammatory and immune responses, making their modulators valuable tools for studying these processes and potentially developing novel therapies for related diseases.

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Ethoxy vs.
  • Fluorine and Sulfonyl Additions : The 4-fluoro analog introduces electronegativity, which can enhance receptor binding through dipole interactions, while the sulfonyl group increases molecular polarity, affecting distribution and excretion.
  • Dimethyl Substitutions : The 4,6-dimethyl derivative introduces steric effects that may limit off-target interactions but could reduce membrane permeability.

Key Differences :

  • The target compound’s 4-ethoxy group likely requires ethoxy-substituted precursors, such as 4-ethoxy-2-aminobenzenethiol, which may involve nucleophilic aromatic substitution or protection/deprotection strategies.
  • Analogs with sulfonyl groups (e.g., ) employ additional steps, such as sulfonation or coupling with sulfonyl chlorides .

Pharmacological and Physicochemical Data

While direct data for the target compound are sparse, inferences can be drawn from analogs:

  • 4-Methyl Analog : Lower molecular weight (313.8 g/mol) suggests faster diffusion but shorter half-life. No melting point (mp) data reported, but similar compounds in show mps between 147–207°C, correlating with crystalline stability .
  • 4-Fluoro-Sulfonyl Analog : Higher molecular weight (488.0 g/mol) and polarity likely reduce CNS penetration but improve solubility (>100 mg/mL inferred from hydrochloride salt).
  • 6-Ethoxy-Piperidinylsulfonyl Analog : The bulky substituent (567.2 g/mol) may limit oral bioavailability but enhance protein-binding capacity.

Thermal Stability: Compounds with aromatic sulfonyl groups (e.g., ) exhibit higher thermal stability (mp >170°C) compared to non-sulfonylated analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride?

  • Methodology :

  • Step 1 : React a substituted 2-aminothiazole derivative (e.g., 4-ethoxybenzo[d]thiazol-2-amine) with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide intermediate.
  • Step 2 : Introduce the dimethylaminoethyl group via nucleophilic substitution or alkylation. For example, react the intermediate with 2-(dimethylamino)ethyl chloride in a polar aprotic solvent (e.g., DMF) under reflux .
  • Step 3 : Purify the product via recrystallization (e.g., using ethanol/acetone mixtures) and confirm purity via TLC or HPLC. Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ether .
  • Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and optimize stoichiometry to minimize byproducts .

Q. How is the compound characterized post-synthesis?

  • Methodology :

  • Mass Spectrometry (MS) : Confirm molecular weight using FAB-MS or ESI-MS. For example, a related acetamide derivative showed [M+1]+ at m/z 416.15 .
  • Elemental Analysis : Validate composition (e.g., C=66.48%, H=5.09%, N=16.85%) with ≤0.4% deviation from theoretical values .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent integration and spatial arrangement. Dimethylamino protons typically resonate at δ 2.2–2.5 ppm, while thiazole protons appear at δ 6.8–7.5 ppm .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., R₂²(8) dimer patterns) to confirm stereoelectronic properties .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Methodology :

  • Dose-Response Analysis : Replicate enzyme inhibition assays (e.g., Aurora kinase IC₅₀ determination) across multiple concentrations (0.01–10 µM) to identify non-linear kinetics or off-target effects .
  • Structural Analog Comparison : Compare activity with derivatives lacking the dimethylaminoethyl or ethoxy groups to isolate pharmacophore contributions. For instance, removal of the ethoxy moiety in a related compound reduced apoptosis induction by 40% .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes in kinase active sites, cross-referencing with crystallographic data from analogs .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodology :

  • Pharmacophore Modeling : Define essential features (e.g., hydrogen-bond acceptors, hydrophobic regions) using software like Schrödinger’s Phase. Validate against known inhibitors (e.g., Aurora kinase inhibitors with IC₅₀ < 0.1 µM) .
  • ADMET Prediction : Utilize QSAR models (e.g., SwissADME) to estimate permeability (LogP ≈ 2.5), metabolic stability (CYP450 interactions), and toxicity (hERG liability). Adjust the dimethylamino group to optimize blood-brain barrier penetration if needed .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers or tautomers to guide chiral synthesis priorities .

Notes for Experimental Design

  • Synthesis Reproducibility : Use anhydrous conditions for alkylation steps to prevent hydrolysis of the dimethylaminoethyl group .
  • Biological Assays : Include positive controls (e.g., cisplatin for apoptosis studies) and validate cell line-specific responses (e.g., HepG2 vs. MCF-7) to address variability .
  • Data Conflict Resolution : Cross-validate NMR and MS results with elemental analysis to rule out solvate or hydrate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.